molecular formula C11H16N2O B2752346 Piperidin-4-yl(pyridin-3-yl)methanol CAS No. 884504-88-5

Piperidin-4-yl(pyridin-3-yl)methanol

Cat. No.: B2752346
CAS No.: 884504-88-5
M. Wt: 192.262
InChI Key: GMUHNGNJDJIZLQ-UHFFFAOYSA-N
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Description

Contextual Significance of Piperidine (B6355638) and Pyridine (B92270) Scaffolds in Chemical Research

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to drug candidates. The conformational flexibility of the piperidine ring allows it to interact with biological targets in a three-dimensional space, often leading to high-affinity binding.

Similarly, the pyridine ring, an aromatic six-membered heterocycle with one nitrogen atom, is a cornerstone in medicinal chemistry. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, influencing the compound's solubility and interaction with biological macromolecules. The aromatic nature of the pyridine ring also allows for various substitution patterns, enabling the fine-tuning of a molecule's electronic and steric properties to optimize its biological activity. nih.gov The incorporation of a pyridine scaffold can enhance the water solubility of potential drug molecules. nih.gov

The combination of these two scaffolds into a single molecule is a well-established strategy in drug design, aiming to harness the beneficial properties of both moieties. researchgate.netresearchgate.net This "hybrid" approach can lead to compounds with novel pharmacological profiles and improved drug-like properties.

Rationale for Investigating Piperidin-4-yl(pyridin-3-yl)methanol and its Analogues

The investigation of this compound and its analogues is driven by the potential for these compounds to interact with a variety of biological targets implicated in a range of diseases. The rationale for their synthesis and study can be broken down into several key areas:

Central Nervous System (CNS) Activity: Both piperidine and pyridine derivatives are known to exhibit a wide range of CNS activities. The piperidine moiety is a key component of many antipsychotic and analgesic drugs, while pyridine-containing compounds have shown potential in treating neurological disorders. The combination of these two scaffolds in this compound suggests a potential for modulating neurotransmitter systems.

Scaffold for Library Synthesis: this compound can serve as a versatile starting material for the synthesis of a library of related compounds. The secondary amine of the piperidine ring and the hydroxyl group are amenable to a wide range of chemical modifications, allowing for the rapid generation of diverse analogues. This approach is crucial in the early stages of drug discovery for identifying structure-activity relationships (SAR).

While specific research findings on this compound are not widely reported, its structural features strongly suggest its utility as a research compound. The synthesis of this molecule would likely involve the reduction of the corresponding ketone, Piperidin-4-yl(pyridin-3-yl)methanone. This precursor is commercially available as a hydrochloride salt, indicating a feasible synthetic pathway to the target alcohol.

Detailed Research Findings on Analogous Structures:

Research on structurally similar compounds provides insights into the potential applications of this compound. For instance, derivatives of piperidine connected to other aromatic systems have shown a wide range of biological activities, including anticancer and antimicrobial properties. researchgate.netbldpharm.com The strategic placement of substituents on both the piperidine and pyridine rings can significantly influence the pharmacological profile of the resulting molecule.

The table below presents a hypothetical research plan for investigating this compound, based on the known properties of its constituent scaffolds.

Research StepDescriptionRationale
Synthesis and Characterization Development of a robust synthetic route to this compound and its analogues. Full characterization using techniques such as NMR, Mass Spectrometry, and X-ray crystallography.To obtain pure compounds for biological testing and to confirm their chemical structures.
In Vitro Biological Screening Screening of the synthesized compounds against a panel of biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes relevant to CNS disorders.To identify potential biological activities and to establish a preliminary SAR.
Lead Optimization Chemical modification of the most promising "hit" compounds to improve their potency, selectivity, and pharmacokinetic properties.To develop lead compounds with the potential for further preclinical development.
In Vivo Studies Evaluation of the lead compounds in animal models of disease to assess their efficacy and safety.To determine the therapeutic potential of the compounds in a living organism.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

piperidin-4-yl(pyridin-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c14-11(9-3-6-12-7-4-9)10-2-1-5-13-8-10/h1-2,5,8-9,11-12,14H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMUHNGNJDJIZLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(C2=CN=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Piperidin 4 Yl Pyridin 3 Yl Methanol

Established Synthetic Routes to the Core Structure

The construction of the piperidin-4-yl(pyridin-3-yl)methanol framework can be achieved through several established synthetic strategies, primarily involving the formation of the crucial carbinol functionality and the integration of the two heterocyclic rings.

Reductive Strategies for Carbinol Formation

A common and direct approach to this compound is the reduction of the corresponding ketone precursor, piperidin-4-yl(pyridin-3-yl)methanone. This transformation can be accomplished using various reducing agents, with the choice of reagent often influencing the reaction conditions and selectivity.

Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this purpose. rsc.orgmasterorganicchemistry.com Typically, the ketone is dissolved in a suitable solvent, like methanol (B129727) or ethanol (B145695) for NaBH₄, or tetrahydrofuran (B95107) (THF) for LiAlH₄, and the reducing agent is added portion-wise at a controlled temperature, often starting at 0°C and allowing the reaction to proceed to room temperature. While both reagents are powerful, LiAlH₄ is a stronger reducing agent and requires anhydrous conditions. The general reaction scheme is depicted below:

Scheme 1: Reduction of Piperidin-4-yl(pyridin-3-yl)methanone

Catalytic hydrogenation is another powerful reductive strategy. asianpubs.org This method involves the use of a metal catalyst, such as platinum oxide (PtO₂) or palladium on carbon (Pd/C), under a hydrogen atmosphere. The reaction is typically carried out in a solvent like glacial acetic acid or ethanol. Catalytic hydrogenation is often advantageous due to cleaner work-ups, as the excess reagent and byproducts are gaseous. The efficiency of the reduction can be influenced by factors such as hydrogen pressure, temperature, and the specific catalyst used. For instance, the hydrogenation of substituted pyridines to piperidines has been successfully achieved using PtO₂ in glacial acetic acid under pressures of 50-70 bar at room temperature. asianpubs.org

Reducing AgentCatalystSolventPressureTemperatureTypical Yield (%)
Sodium Borohydride (NaBH₄)-Methanol/DCMAtmospheric0°C to RTHigh
Lithium Aluminum Hydride (LiAlH₄)-THFAtmospheric0°C to RTHigh
Hydrogen (H₂)Platinum Oxide (PtO₂)Glacial Acetic Acid50-70 barRoom TemperatureGood to Excellent
Hydrogen (H₂)Palladium on Carbon (Pd/C)EthanolVariesVariesGood to Excellent

Coupling Reactions for Heterocycle Integration

The carbon skeleton of this compound can also be assembled through coupling reactions that form a carbon-carbon bond between the two heterocyclic rings. Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are particularly valuable in this context. nih.govresearchgate.net

In a Suzuki-Miyaura approach, a pyridine-3-boronic acid or its ester derivative can be coupled with a 4-substituted piperidine (B6355638) bearing a suitable leaving group (e.g., a halide or triflate) at the desired position for carbon-carbon bond formation. This reaction is catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base. nih.gov The versatility of the Suzuki coupling allows for a wide range of functional groups to be tolerated on both coupling partners.

Another important coupling strategy is the Buchwald-Hartwig amination, which is used to form carbon-nitrogen bonds. While not directly applicable to forming the carbon-carbon bond of the carbinol, it is a key method for synthesizing precursors where the pyridine (B92270) ring is attached to the piperidine nitrogen, such as (1-(pyridin-3-yl)piperidin-4-yl)methanol. wikipedia.orgacsgcipr.orgrsc.org This reaction involves the palladium-catalyzed coupling of an amine (piperidine-4-methanol) with an aryl halide (3-halopyridine). wikipedia.org

Multi-step Syntheses of Advanced Intermediates

The synthesis of this compound can also be embedded within more extensive multi-step sequences aimed at producing complex derivatives. These synthetic routes often involve the protection of reactive functional groups, such as the piperidine nitrogen, to ensure chemoselectivity in subsequent steps.

A common protecting group for the piperidine nitrogen is the tert-butoxycarbonyl (Boc) group, which can be introduced by reacting the piperidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The protected intermediate can then undergo further transformations, such as the introduction of the pyridin-3-ylmethanol moiety, before the final deprotection step, typically under acidic conditions (e.g., with trifluoroacetic acid), to yield the desired product. Such multi-step approaches are common in the synthesis of pharmaceutical intermediates. nih.govgoogleapis.com

Stereoselective Synthetic Approaches

The carbinol carbon in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The development of stereoselective synthetic methods to access a single enantiomer is of high importance in drug discovery.

Asymmetric reduction of the precursor ketone, piperidin-4-yl(pyridin-3-yl)methanone, is a primary strategy for achieving enantiomerically enriched or pure alcohol. thieme-connect.comwikipedia.org This can be accomplished using chiral reducing agents or, more commonly, through catalytic asymmetric hydrogenation or transfer hydrogenation. These reactions employ a chiral metal complex, often based on ruthenium, rhodium, or iridium, with a chiral ligand to control the stereochemical outcome of the reduction. thieme-connect.com

Alternatively, enzymatic reductions offer a powerful and highly selective method for the synthesis of chiral alcohols. researchgate.net Ketoreductases, often from yeast or other microorganisms, can reduce a wide range of ketones with high enantioselectivity under mild conditions.

If a racemic mixture of this compound is synthesized, the enantiomers can be separated through chiral resolution. nih.govresearchgate.netyoutube.com This can be achieved by derivatizing the alcohol with a chiral resolving agent to form diastereomers, which can then be separated by conventional chromatography or crystallization. Another common method is chiral High-Performance Liquid Chromatography (HPLC), which utilizes a chiral stationary phase to directly separate the enantiomers. nih.govresearchgate.netyoutube.com

Novel and Green Chemistry Approaches in Synthesis

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign and sustainable synthetic methods for piperidine-containing compounds. nih.gov This includes the use of less hazardous solvents, minimizing waste, and employing catalytic rather than stoichiometric reagents.

For the synthesis of piperidine derivatives, one-pot multi-component reactions are being explored to increase efficiency and reduce the number of synthetic steps and purification procedures. acsgcipr.org The use of water as a solvent, where possible, is also a key aspect of green chemistry.

In the context of reductive strategies, catalytic transfer hydrogenation is considered a greener alternative to the use of metal hydrides, as it often employs safer and more readily available hydrogen donors like isopropanol (B130326) or formic acid. thieme-connect.com Biocatalysis, as mentioned in the context of stereoselective synthesis, is inherently a green technology, as enzymes operate under mild conditions in aqueous media and are biodegradable. researchgate.net

Derivatization Strategies for Structural Modification

The this compound core structure offers multiple sites for further chemical modification, allowing for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies. The most common sites for derivatization are the piperidine nitrogen and the hydroxyl group of the carbinol.

The secondary amine of the piperidine ring is readily susceptible to N-alkylation. This can be achieved through various methods, including reaction with alkyl halides in the presence of a base, or through reductive amination with an aldehyde or ketone. wikipedia.org Reductive amination involves the reaction of the piperidine with a carbonyl compound to form an iminium ion intermediate, which is then reduced in situ, often with a mild reducing agent like sodium triacetoxyborohydride.

The hydroxyl group can be derivatized through esterification or etherification. O-acylation , or esterification, can be carried out by reacting the alcohol with an acyl chloride or an acid anhydride (B1165640), often in the presence of a base like pyridine or triethylamine (B128534) to neutralize the acid byproduct. youtube.com For example, acetylation can be readily achieved using acetic anhydride in pyridine. youtube.com

N-Substitution of the Piperidine Ring

The secondary amine within the piperidine ring of this compound is a key site for derivatization. Its nucleophilic character allows for the introduction of a wide variety of substituents through several established synthetic methods, including N-alkylation and N-acylation.

N-Alkylation: This is a common strategy to introduce alkyl, aryl, or functionalized chains onto the piperidine nitrogen. One prevalent method is the reaction with alkyl halides (e.g., alkyl bromides or iodides) in the presence of a non-nucleophilic base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net The base neutralizes the hydrohalic acid formed during the reaction, driving the substitution to completion.

Another powerful technique is reductive amination. tandfonline.compearson.com This one-pot procedure involves reacting the secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent. Borane-pyridine complex (BAP) has been shown to be an effective reagent for this transformation, offering a less toxic alternative to cyanide-based reagents like sodium cyanoborohydride (NaBH₃CN). tandfonline.com This method is compatible with a variety of functional groups and can be performed in both protic and aprotic solvents. tandfonline.com

N-Acylation: The introduction of an acyl group to form an amide linkage is another fundamental transformation. This is typically achieved by reacting the piperidine nitrogen with an acylating agent, such as an acyl chloride or a carboxylic acid anhydride. nih.gov These reactions are often performed in the presence of a base to scavenge the acidic byproduct. N-acylation is a key reaction in combinatorial chemistry for the synthesis of peptide analogues and other complex molecules. researchgate.net

Table 1: Methodologies for N-Substitution of the Piperidine Ring
Reaction TypeTypical Reagents and ConditionsResulting Functional GroupReference Example
N-Alkylation (with Alkyl Halide)Alkyl halide (R-X), K₂CO₃, DMFN-Alkylpiperidine (N-R) researchgate.net
N-Alkylation (Reductive Amination)Aldehyde (R-CHO), Borane-Pyridine Complex (BAP), EtOHN-Alkylpiperidine (N-CH₂-R) tandfonline.com
N-AcylationAcyl Chloride (R-COCl), Base (e.g., Et₃N)N-Acylpiperidine (N-COR) nih.gov

Modifications on the Pyridine Moiety

The pyridine ring is an electron-deficient aromatic system, which dictates its reactivity towards substitution reactions. Direct modification can be challenging, but several strategies exist to functionalize this moiety.

Electrophilic Aromatic Substitution (EAS): Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is significantly deactivated towards electrophilic attack compared to benzene (B151609). wikipedia.orgaklectures.com When these reactions do occur, they require harsh conditions and substitution is directed to the C-3 position. quora.comquora.com This is because the intermediates formed from attack at the C-2 or C-4 positions place an unfavorable positive charge on the electronegative nitrogen atom. quora.com

Activation via N-Oxidation: A common strategy to enhance the reactivity of the pyridine ring is to first convert it to a pyridine-N-oxide. wikipedia.orgbhu.ac.in This can be achieved by oxidation with reagents like peracids (e.g., m-CPBA) or hydrogen peroxide in acetic acid. bhu.ac.inchemtube3d.com The resulting N-oxide is an activated species; the oxygen atom can donate electron density into the ring, making the C-2 and C-4 positions more susceptible to both electrophilic and nucleophilic attack. bhu.ac.inchemtube3d.com For instance, nitration of pyridine-N-oxide proceeds under milder conditions than pyridine itself and yields the 4-nitro derivative. bhu.ac.in The N-oxide group can later be removed by deoxygenation to restore the pyridine ring. bhu.ac.in This two-step process provides a synthetically valuable route to introduce substituents at positions that are otherwise difficult to functionalize directly. bhu.ac.in Nucleophilic substitution can also be performed on N-oxides after activation with reagents like POCl₃, which can introduce a chlorine atom at the C-2 position. chemtube3d.com

Table 2: Strategies for Pyridine Moiety Modification
Reaction TypeTypical Reagents and ConditionsDescriptionReference Example
Electrophilic Aromatic SubstitutionHarsh conditions (e.g., fuming H₂SO₄/HNO₃)Direct substitution is difficult and occurs at the C-3 position. quora.comquora.com
N-Oxidationm-CPBA or H₂O₂/CH₃COOHActivates the pyridine ring for subsequent substitution reactions. bhu.ac.inchemtube3d.com
EAS on N-OxideH₂SO₄/fuming HNO₃Allows for electrophilic substitution, primarily at the C-4 position. bhu.ac.in
Nucleophilic Substitution on N-Oxide1. POCl₃ 2. NucleophileActivation with POCl₃ allows for nucleophilic attack at the C-2/C-4 positions. chemtube3d.com

Hydroxyl Group Transformations

The secondary alcohol functionality is a versatile handle for a variety of chemical transformations, including oxidation, esterification, and etherification.

Oxidation: The secondary hydroxyl group can be oxidized to the corresponding ketone, (piperidin-4-yl)(pyridin-3-yl)methanone. This transformation is a fundamental reaction in organic synthesis and can be accomplished using a wide range of oxidizing agents. reddit.com Common reagents include chromium-based compounds like pyridinium (B92312) chlorochromate (PCC), or milder, more modern methods such as the Swern or Dess-Martin periodinane oxidations. In some cases, metal-catalyzed aerobic oxidation can also be employed to form the ketone. acs.org The oxidation of heteroaryl methanols to their corresponding ketones has been achieved using systems like copper(II) chloride in DMSO. niscpr.res.in

Esterification: Esters can be readily formed from the hydroxyl group. A standard method involves the reaction with an acyl chloride or acid anhydride, often in the presence of a base like pyridine or triethylamine to neutralize the HCl or carboxylic acid byproduct. chemguide.co.uksavemyexams.comchemguide.co.uk This nucleophilic addition-elimination reaction is typically efficient and proceeds under mild conditions. chemguide.co.uk Alternatively, direct esterification with a carboxylic acid can be achieved under acidic catalysis (Fischer esterification), though this method is reversible and may require removal of water to drive the reaction to completion.

Etherification: The Williamson ether synthesis is a classical and widely used method for forming ethers. masterorganicchemistry.comkhanacademy.orgchemistrytalk.org This Sₙ2 reaction involves two steps: first, the deprotonation of the alcohol with a strong base (such as sodium hydride, NaH) to form a more nucleophilic alkoxide ion. chemistrysteps.com Second, the alkoxide then displaces a halide from a suitable alkyl halide to form the ether. chemistrysteps.com The reaction is most effective with primary alkyl halides to avoid competing elimination reactions. jove.com

Table 3: Common Hydroxyl Group Transformations
Reaction TypeTypical Reagents and ConditionsResulting Functional GroupReference Example
OxidationPCC, DMP, or Swern conditionsKetone acs.orgniscpr.res.in
EsterificationAcyl chloride (R-COCl), PyridineEster (-O-COR) chemguide.co.uklibretexts.org
Etherification (Williamson)1. NaH 2. Alkyl halide (R-X)Ether (-O-R) masterorganicchemistry.comchemistrysteps.com

Introduction of Diverse Functional Groups

The synthetic methodologies described above allow for the introduction of a wide range of functional groups, enabling the creation of libraries of derivatives from the this compound core.

By selecting appropriate alkylating or acylating agents for the N-substitution of the piperidine ring, various functionalities can be incorporated. For instance, alkylation with bromoacetonitrile (B46782) can introduce a cyanomethyl group, a precursor for carboxylic acids or tetrazoles. researchgate.net Similarly, using 2-iodoethanol (B1213209) or ethylene (B1197577) oxide as the alkylating agent can append a hydroxyethyl (B10761427) group (N-CH₂CH₂OH), which provides a new site for further chemical modification. researchgate.netmallakchemicals.com The synthesis of N-(2-hydroxyethyl)piperidine derivatives is a common strategy for building more complex molecules. google.comgoogle.com These transformations highlight the modularity of the scaffold, where primary modifications at the nitrogen, pyridine, or hydroxyl positions can be followed by secondary reactions to build molecular complexity.

Table 4: Examples of Functional Group Introduction
Target Functional GroupSynthetic ApproachReagent ExampleReference Example
N-CyanomethylN-AlkylationBromoacetonitrile (BrCH₂CN) researchgate.net
N-HydroxyethylN-Alkylation2-Iodoethanol or Ethylene Oxide researchgate.netmallakchemicals.com
4-Nitro (on Pyridine)N-Oxidation followed by EAS1. m-CPBA 2. H₂SO₄/HNO₃ bhu.ac.in
Ester/Ether at HydroxylEsterification/EtherificationAcetyl Chloride / 1. NaH 2. Methyl Iodide chemguide.co.ukchemistrysteps.com

Molecular and Biochemical Interaction Studies

Investigation of Molecular Targets and Binding Mechanisms

The piperidine (B6355638) and pyridine (B92270) rings are prevalent structural motifs in a vast number of biologically active compounds. The combination of these two heterocycles connected by a methanol (B129727) linker, as seen in Piperidin-4-yl(pyridin-3-yl)methanol, creates a versatile scaffold that can interact with a range of biological macromolecules.

Enzyme Inhibition Studies (e.g., Dihydrofolate Reductase, Glycogen Synthase Kinase-3β, ROS1 Kinase, Acetylcholinesterase)

The structural framework of this compound is found in various enzyme inhibitors, where it contributes to binding affinity and selectivity.

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the synthesis of DNA precursors and has been a significant target for therapeutic agents. nih.gov Inhibition of DHFR leads to the depletion of reduced folates, which in turn halts DNA and RNA synthesis, ultimately causing cell death. nih.govmdpi.com While specific studies on this compound as a DHFR inhibitor are not extensively documented, the piperidine moiety is a known component in DHFR inhibitor design. For instance, novel series of 4-piperidine-based thiosemicarbazones have been evaluated for their inhibitory activity against the DHFR enzyme. researchgate.net The piperidine ring in these contexts often serves as a key structural element for interacting with the enzyme's active site. researchgate.net

Glycogen Synthase Kinase-3β (GSK-3β): GSK-3β is implicated in numerous cellular processes, and its dysregulation is linked to various diseases, including neurological disorders. nih.govnih.gov Several classes of GSK-3β inhibitors incorporate a piperidine ring. For example, a series of benzofuran-3-yl-(indol-3-yl)maleimides (B10847031) containing a piperidine ring were designed and shown to possess IC50 values in the nanomolar range against human GSK-3β. nih.gov Similarly, compounds with an N-[(1-alkylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamide scaffold have been developed as potent ATP-competitive GSK-3β inhibitors. researchgate.net

ROS1 Kinase: The ROS1 tyrosine kinase is a target in certain types of cancer, particularly non-small cell lung cancer. nih.gov The approved ROS1 inhibitor Crizotinib features a piperidine ring that is exposed to solvent in the ATP binding domain of the kinase. acs.org This positioning makes the piperidine's cyclic nitrogen an ideal point for linker attachment in the development of new therapeutic modalities like proteolysis-targeting chimeras (PROTACs). acs.org Another potent inhibitor, Brigatinib, which also targets ROS1, contains a piperazine (B1678402) ring that extends into the solvent front area, highlighting the utility of such six-membered nitrogenous heterocycles in ROS1 inhibitor design. acs.org

Acetylcholinesterase (AChE): AChE inhibitors are used to treat the symptoms of Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. ijpsi.org The piperidine scaffold is a common feature in many AChE inhibitors. Studies have identified various piperidine derivatives with significant AChE inhibitory activity. For instance, in one series of compounds, 3,4-dichloro-N-(4-(4-(piperidin-1-yl)phenyl)thiazol-2-yl)benzamide was found to be the most active derivative against AChE, with inhibition rates of 73.07% and 59.26% at 1 µM and 0.1 µM concentrations, respectively. ijpsi.org Another study identified a polyfunctionalized pyridine derivative containing a benzyl-piperidine motif that exhibited potent dual-target activity against AChE (IC50 = 13 nM) and high affinity for sigma-1 receptors. nih.gov

Receptor Interaction Profiling (e.g., Serotonin (B10506) Receptors, Dopamine (B1211576) Receptors)

The piperidinyl-methanol-pyridine structure is a key pharmacophore for interacting with various neurotransmitter receptors.

Serotonin Receptors: Derivatives containing the piperidine moiety have been extensively studied as ligands for serotonin (5-HT) receptors. A novel class of 5-HT1A receptor agonists based on an aryl-{[4-(pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone structure was developed, showing high affinity and selectivity. mdma.ch In this series, the piperidine ring is a central component of the pharmacophore responsible for receptor engagement. mdma.ch

Dopamine Receptors: The piperidine scaffold is particularly prominent in ligands targeting the dopamine D4 receptor, which is of interest for treating neuropsychiatric disorders. nih.govnih.gov Numerous studies have explored 4-substituted piperidines as selective D4 receptor antagonists. Research has shown that 1,4-disubstituted aromatic piperidines and piperazines with high selectivity for the D4 receptor interact with a common aromatic microdomain within the receptor. nih.gov Systematic structure-activity relationship studies on 4-heterocyclylpiperidines revealed that the 4-substituted piperidine is an optimal arrangement for D4 affinity. nih.gov These studies led to the discovery of potent antagonists with nanomolar affinity and high selectivity over other dopamine receptor subtypes. nih.gov

Ligand-Protein Binding Dynamics

Understanding the dynamic nature of the interaction between a ligand like this compound and its protein target is crucial for rational drug design. Techniques such as molecular dynamics (MD) simulations and mass spectrometry (MS) are employed to elucidate these interactions. rsc.orgnih.gov

MD simulations can predict the binding pose and affinity of a ligand within a protein's active site, providing insights into the stability of the complex over time. rsc.org These computational methods can model the conformational changes in both the ligand and the protein upon binding and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. rsc.orgmdpi.com

Experimental techniques like native mass spectrometry can reveal the stoichiometry and composition of protein-ligand complexes. nih.gov Other methods, such as hydrogen-deuterium exchange and chemical crosslinking coupled with MS, provide information on conformational dynamics and the spatial arrangement of the interacting partners. nih.gov These approaches collectively offer a detailed picture of the binding event, from initial recognition to the final stable complex.

Structure-Activity Relationship (SAR) Analyses for Biological Effects

SAR studies are fundamental to optimizing the biological activity of a lead compound. For scaffolds related to this compound, extensive SAR analyses have been conducted.

Elucidation of Key Pharmacophores

The essential structural features, or pharmacophore, required for the biological activity of compounds containing the this compound scaffold typically include:

A Basic Nitrogen Atom: The nitrogen within the piperidine ring is usually protonated at physiological pH, allowing it to form a crucial ionic bond with acidic amino acid residues (e.g., Aspartic acid) in the binding pocket of target proteins. chemrxiv.org

An Aromatic Ring System: The pyridine ring serves as a key interaction point, often participating in π-π stacking or hydrophobic interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the target protein. chemrxiv.org

A Hydrogen Bonding Moiety: The hydroxyl group of the methanol linker can act as both a hydrogen bond donor and acceptor, providing additional stabilizing interactions within the binding site.

A Specific Spatial Arrangement: The relative orientation and distance between the basic nitrogen, the aromatic ring, and the hydrogen-bonding group, dictated by the piperidin-4-yl-methanol linker, are critical for optimal binding and selectivity. For example, studies on related compounds have shown that a piperidin-4-yl substituent is significantly more favorable for activity than a piperidin-3-yl group. nih.gov

Impact of Substituent Effects on Bioactivity

Modifying the core structure of this compound with different substituents can have a profound impact on its biological activity, affinity, and selectivity.

For instance, in a series of 3-(piperidin-4-ylmethoxy)pyridine (B1265346) compounds developed as inhibitors for Lysine Specific Demethylase 1 (LSD1), SAR studies revealed several key findings. nih.gov Replacing the central pyridine core with a benzene (B151609) ring resulted in a ~170-fold decrease in potency, highlighting the importance of the pyridine nitrogen for activity. nih.gov The linkage between the core and the piperidine was also critical; changing the ether (-O-) linkage to an amine (-NH-) was highly disfavored. nih.gov Furthermore, extensive exploration of substituents on an attached phenyl ring demonstrated that a 4-cyano group was critically important for potent LSD1 inhibition. nih.gov

Similarly, in the development of dopamine D4 receptor antagonists, systematic exploration of 4-heterocyclylpiperidines showed that while the 4-chlorophenyl group attached to a pyrazole (B372694) was optimal, the lipophilic group on the basic piperidine nitrogen was amenable to change, with a phenethyl group being identified as optimal. nih.gov Alkylation of the aromatic heterocycle was also found to improve selectivity over D2 receptors. nih.gov

The following table summarizes representative SAR data from a study on LSD1 inhibitors with a related core structure, illustrating the impact of specific structural modifications on inhibitory activity. nih.gov

Compound IDCore StructureLinkerPiperidine AttachmentR5 Substituent (on Phenyl Ring)Ki (µM) for LSD1 Inhibition
Reference (17) Pyridine-O-4-yl4-Cyano0.029
41 Benzene-O-4-yl4-Cyano4.9
42 Pyridine-O-3-yl4-Cyano0.650
43 Pyridine-NH-4-yl4-Cyano1.2
28 Pyridine-O-4-yl4-Ethynyl>50
13 Pyridine-O-4-yl4-Fluoro0.22
25 Pyridine-O-4-yl (on Pyridin-3-yl)4-Fluoro1.8

Based on a comprehensive review of available scientific literature, there is currently insufficient specific data for the compound This compound to fully address the detailed topics outlined in your request.

Research on the broad classes of piperidine and pyridine derivatives shows a wide range of biological activities. Studies on various related compounds have indicated potential for antiproliferative and antimicrobial effects. xianshiyoudaxuexuebao.comnih.govnih.govnih.gov For instance, certain diphenyl(piperidin-4-yl)methanol derivatives have demonstrated activity against bacterial strains like Staphylococcus aureus and fungal strains such as Candida albicans and Aspergillus niger. xianshiyoudaxuexuebao.com Similarly, other complex piperidine-containing molecules have been investigated for their ability to inhibit the growth of human leukemia and breast cancer cell lines. nih.govnih.gov

Furthermore, the signaling pathways mentioned, including PI3K/Akt and NF-κB, are critical targets in cancer research, and various heterocyclic compounds are known to modulate these pathways. nih.govresearchgate.netmdpi.com

However, specific experimental results detailing the effects of This compound on cellular growth inhibition, its precise modulation of the NF-κB, PI3k/Akt, or c-Src/RhoA/ROCK pathways, its antimicrobial efficacy against specific microbial cultures, or its biochemical metabolism and biotransformation pathways are not available in the public domain.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline for this specific compound at this time.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, a complete connectivity map can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The aromatic protons on the pyridine (B92270) ring would appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The proton on the carbon bearing the alcohol (the methine proton) is anticipated to resonate in the mid-field range, typically around δ 4.5-5.5 ppm. The protons on the saturated piperidine (B6355638) ring would be found in the upfield region (δ 1.5-3.5 ppm). The signals for the alcohol (-OH) and amine (-NH) protons can vary in position and may appear as broad singlets.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments. The carbons of the pyridine ring are expected in the δ 120-150 ppm range. The carbon atom of the methanol (B129727) bridge (-CHOH) would likely appear around δ 70-75 ppm. The aliphatic carbons of the piperidine ring would produce signals in the upfield region, typically between δ 25-50 ppm.

NucleusFunctional GroupPredicted Chemical Shift (δ, ppm)
¹HPyridine-H7.0 - 8.5
¹HMethine-H (-CHOH)4.5 - 5.5
¹HPiperidine-H (axial/equatorial)1.5 - 3.5
¹HAmine-H (N-H)Variable (broad)
¹HAlcohol-H (O-H)Variable (broad)
¹³CPyridine-C120 - 150
¹³CMethine-C (-CHOH)70 - 75
¹³CPiperidine-C25 - 50

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For Piperidin-4-yl(pyridin-3-yl)methanol (C₁₁H₁₆N₂O), the high-resolution mass spectrum would show a molecular ion peak ([M+H]⁺) at a mass-to-charge ratio (m/z) of approximately 193.1335, confirming its molecular formula.

The fragmentation pattern in the mass spectrum provides further structural information. Common fragmentation pathways would likely include:

Loss of a water molecule (-H₂O) from the alcohol group, leading to a fragment at [M-18]⁺.

Cleavage of the bond between the methanol carbon and the pyridine ring , resulting in fragments corresponding to the pyridyl cation or the piperidinyl-methanol radical cation.

Cleavage of the bond between the methanol carbon and the piperidine ring , yielding fragments representing the piperidinyl cation or the pyridyl-methanol radical cation.

Ion TypePredicted m/zDescription
[M]⁺192.1263Molecular Ion
[M+H]⁺193.1335Protonated Molecular Ion
[M-H₂O]⁺174.1157Loss of Water
[C₅H₄NCHOH]⁺108.0449Fragment from cleavage adjacent to piperidine ring
[C₅H₁₀NCHOH]⁺114.0919Fragment from cleavage adjacent to pyridine ring

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the alcohol group, while a peak in the 3300-3500 cm⁻¹ range would correspond to the N-H stretch of the secondary amine in the piperidine ring. The C-H stretching vibrations for the aromatic pyridine and aliphatic piperidine rings would appear between 2800-3100 cm⁻¹. Vibrations associated with the pyridine ring (C=C and C=N stretching) are expected in the 1400-1600 cm⁻¹ region. A significant peak for the C-O stretching of the secondary alcohol should be observable around 1050-1100 cm⁻¹. researchgate.net

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)
O-H StretchAlcohol3200 - 3600 (broad)
N-H StretchSecondary Amine3300 - 3500
C-H StretchPyridine (aromatic)3000 - 3100
C-H StretchPiperidine (aliphatic)2800 - 3000
C=C, C=N StretchPyridine Ring1400 - 1600
C-O StretchSecondary Alcohol1050 - 1100

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and crystal packing. For this compound, it is highly probable that the piperidine ring would adopt a stable chair conformation to minimize steric strain. researchgate.netnih.gov The hydroxymethyl-pyridin-3-yl substituent would likely occupy an equatorial position on the piperidine ring to reduce steric hindrance.

Structural FeatureExpected Observation
Piperidine Ring ConformationChair conformation
Substituent PositionEquatorial orientation favored
Intermolecular InteractionsExtensive hydrogen bonding (O-H···N, N-H···O, O-H···O)

Computational and Theoretical Chemical Studies

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of a molecule. DFT is a computational method used to investigate the electronic structure of many-body systems, providing a balance between accuracy and computational cost.

DFT calculations are employed to understand the electronic landscape of a molecule, which is crucial for predicting its reactivity. By calculating the distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can identify the most probable sites for electrophilic and nucleophilic attack. The energy gap between HOMO and LUMO is a key indicator of molecular stability and reactivity. researchgate.netnih.gov

For pyridine (B92270) and piperidine (B6355638) derivatives, DFT studies often reveal that the HOMO is localized over electron-rich regions, while the LUMO is found over electron-deficient areas. nih.gov Molecular Electrostatic Potential (MEP) maps, another output of these calculations, provide a visual representation of the charge distribution, highlighting regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). nih.gov Global reactivity descriptors, such as chemical hardness, softness, and electronegativity, can also be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity profile. researchgate.net

Table 1: Key Parameters from Quantum Chemical Calculations and Their Significance

Parameter Description Significance in Drug Discovery
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Indicates the molecule's ability to donate electrons.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Indicates the molecule's ability to accept electrons.
HOMO-LUMO Gap Energy difference between HOMO and LUMO. A larger gap suggests higher kinetic stability and lower chemical reactivity. researchgate.net
MEP Map Molecular Electrostatic Potential map. Visually identifies sites for intermolecular interactions, such as hydrogen bonding. nih.gov

| Chemical Hardness | A measure of resistance to change in electron distribution. | Relates to the stability and reactivity of the molecule. researchgate.net |

The three-dimensional structure of a molecule is critical to its function, particularly its ability to bind to a biological target. Conformational analysis aims to identify the most stable spatial arrangements (conformers) of a molecule and the energy differences between them.

For Piperidin-4-yl(pyridin-3-yl)methanol, the piperidine ring is expected to adopt a stable chair conformation to minimize steric strain. researchgate.netacs.org In this conformation, substituents on the ring can be in either an axial or equatorial position. Generally, bulkier substituents preferentially occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions, which are a source of steric strain. nih.gov Quantum chemical calculations can precisely determine the geometry of the lowest energy conformer and the energy barriers for conversion between different conformers. Analysis of the principal moments of inertia (PMI) derived from these calculations can also be used to classify the 3D shape of the molecule, for instance, as rod-like, disc-like, or spherical, which is an important property in fragment-based drug discovery. nih.gov

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with biological macromolecules, such as proteins and nucleic acids.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor. alliedacademies.orgplos.org This method involves placing the ligand in the binding site of the protein and calculating a "docking score," which estimates the binding affinity.

In a typical docking study involving a molecule like this compound, the compound would be docked into the active site of a relevant protein target. The analysis would focus on identifying key intermolecular interactions, such as:

Hydrogen bonds: Formed between hydrogen bond donors (like the hydroxyl group and piperidine N-H) and acceptors on the protein.

Hydrophobic interactions: Between the pyridine and piperidine rings and nonpolar residues in the binding pocket.

Pi-stacking: Aromatic interactions between the pyridine ring and aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan.

For example, docking studies on similar heterocyclic compounds have identified specific interactions with key amino acid residues, such as Trp59, Tyr62, Asp197, and His299 in the active site of α-amylase, with binding energies indicating strong affinity. plos.org

Table 2: Example of Molecular Docking Results for Related Pyridine Derivatives Against α-Amylase

Compound ID Binding Affinity (kcal/mol) Interacting Residues
Compound 4e -7.43 Trp58, Trp59, Tyr62, Gln63, His101, Asp197, His299
Compound 4f -7.21 Tyr62, Leu162, Asp197, Ala198, His299, Asp300
Compound 4g -7.15 Trp59, Tyr62, Gln63, Leu165, Asp197, His299

Data derived from studies on thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives. plos.org

While docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-receptor complex over time. plos.org Starting from the docked pose, an MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a view of how the complex behaves in a simulated physiological environment.

Key analyses from MD simulations include:

Root-Mean-Square Deviation (RMSD): Measures the average change in displacement of a selection of atoms over time. A stable RMSD for the ligand and protein backbone suggests the complex is in a stable equilibrium. plos.org

Root-Mean-Square Fluctuation (RMSF): Indicates the fluctuation of individual residues around their average position. High RMSF values can highlight flexible regions of the protein, while low values for residues in the binding site can indicate stable interactions with the ligand. plos.org MD simulations are crucial for validating docking results and assessing the stability of the predicted binding mode. plos.orgnih.gov

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

Pharmacophore models can be generated based on the structure of a known active ligand in its receptor-bound conformation. This model can then be used as a 3D query to screen large compound libraries (virtual screening) to identify novel molecules that possess the required features and are therefore likely to be active. rsc.orgzuj.edu.jo For a molecule like this compound, key pharmacophoric features would likely include the pyridine ring (as an aromatic feature), the hydroxyl group (as a hydrogen bond donor/acceptor), and the piperidine nitrogen (as a hydrogen bond acceptor or positive ionizable feature). This approach has been successfully used to design novel inhibitors based on scaffolds containing piperidine and pyridine moieties. nih.govrsc.org

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Development and Application

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are pivotal computational tools in modern medicinal chemistry. These methods aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activities or properties. While specific QSAR/QSPR studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles of these methodologies are routinely applied to structurally analogous compounds, such as piperidine and piperazine (B1678402) derivatives, to guide drug discovery efforts.

The development of a QSAR/QSPR model for a series of compounds related to this compound would typically involve the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., inhibitory concentrations, binding affinities) or physicochemical properties are compiled.

Molecular Descriptor Calculation: A wide array of molecular descriptors for each compound in the series is calculated. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are employed to generate a mathematical equation that correlates the molecular descriptors with the observed activity or property.

Model Validation: The predictive power of the generated model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

A significant area where QSAR methodologies have been applied to structurally related compounds is in the development of Fatty Acid Amide Hydrolase (FAAH) inhibitors. For instance, three-dimensional QSAR (3D-QSAR) studies, such as Comparative Molecular Similarity Indices Analysis (CoMSIA), have been conducted on series of piperazine-carboxamides that act as irreversible FAAH inhibitors. mdpi.comresearchgate.netnih.gov

In a notable CoMSIA study on a large set of 90 piperazine-carboxamide FAAH inhibitors, a statistically significant 3D-QSAR model was developed. mdpi.comresearchgate.netnih.gov The model exhibited strong predictive capability, as evidenced by its validation parameters. mdpi.comresearchgate.netnih.govpreprints.org The analysis of the CoMSIA contour maps provided valuable insights into the structural requirements for potent FAAH inhibition. researchgate.net These maps highlight regions where modifications to the chemical structure would likely lead to enhanced or diminished biological activity.

The key findings from such a study on piperazine-carboxamide FAAH inhibitors are summarized in the interactive data table below. This table showcases the statistical validation of the CoMSIA model and the relative contributions of different molecular fields to the biological activity.

Statistical Parameters and Field Contributions of a CoMSIA Model for a Series of Piperazine-Carboxamide FAAH Inhibitors
ParameterValueDescription
0.734Cross-validated correlation coefficient, indicating good internal predictive ability. mdpi.comnih.gov
0.966Non-cross-validated correlation coefficient, indicating a strong correlation between experimental and predicted activities. mdpi.comnih.gov
r²m0.723A metric for external validation, confirming the model's predictive power on an external test set. mdpi.comnih.gov
Field Contributions (%)
Electrostatic30.4Contribution of the electronic properties of the molecules to their activity. mdpi.com
Hydrogen-Bond Acceptor33.0Contribution of the hydrogen bond accepting capabilities of the molecules to their activity. mdpi.com

The insights gleaned from such QSAR studies on structurally related compounds are instrumental in the rational design of new, more potent, and selective molecules. By understanding the key molecular features that govern biological activity, medicinal chemists can prioritize the synthesis of compounds with a higher probability of success, thereby accelerating the drug discovery process. While a direct QSAR model for this compound is not available, the application of these computational techniques to similar scaffolds underscores their importance in medicinal chemistry.

Future Perspectives and Research Trajectories

Emerging Methodologies in Synthesis and Derivatization

The future of synthesizing and modifying piperidin-4-yl(pyridin-3-yl)methanol and its analogs lies in the adoption of more efficient, stereoselective, and environmentally benign methodologies. While traditional methods often involve multi-step sequences, emerging strategies focus on streamlining these processes.

Catalytic Hydrogenation: Modern approaches to the synthesis of the core piperidine (B6355638) ring, often starting from a pyridine (B92270) precursor, are moving towards more sophisticated catalytic systems. nih.gov Recent developments have seen the use of rhodium and palladium catalysts that allow for the hydrogenation of pyridine rings under milder conditions, improving tolerance for sensitive functional groups that might be present on the pyridine or other parts of the molecule. nih.gov These methods offer high stereoselectivity, which is crucial for producing specific isomers with desired pharmacological profiles. nih.gov

One-Pot and Cascade Reactions: A significant trend is the development of one-pot processes that combine multiple reaction steps, such as hydrogenation and functionalization, without isolating intermediates. nih.gov This approach enhances efficiency and reduces waste. For instance, a cascade reaction could involve the reduction of a 3-substituted pyridine followed by in-situ N-alkylation or N-arylation to generate diverse libraries of piperidine derivatives.

Derivatization Strategies: For derivatization, modern coupling reactions are key. Amide bond formation, a common method for modification, is increasingly performed using advanced coupling agents like N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) and Hydroxybenzotriazole (HOBt). nih.gov These reagents facilitate the coupling of the piperidine nitrogen or a functionalized side chain with a wide array of carboxylic acids, expanding the chemical space of accessible derivatives. nih.gov Furthermore, techniques like nucleophilic aromatic substitution can be employed to attach the piperidine moiety to various heterocyclic systems, creating complex and novel molecular architectures. nih.gov

Methodology Description Potential Advantage for Derivatization
Advanced Catalytic HydrogenationUse of catalysts like Rhodium(I) or Palladium to reduce the pyridine ring of a precursor. nih.govHigh stereoselectivity, milder reaction conditions, better functional group tolerance. nih.gov
One-Pot SynthesisCombining multiple reaction steps (e.g., reduction and functionalization) into a single procedure. nih.govIncreased efficiency, reduced cost and waste, faster synthesis of compound libraries. nih.gov
Modern Amide CouplingEmploying advanced reagents like HBTU/HOBt to form amide bonds. nih.govHigh-yield coupling with diverse carboxylic acids for extensive derivatization. nih.gov
Nucleophilic Aromatic SubstitutionReaction of the piperidine nitrogen with activated aromatic or heteroaromatic rings. nih.govAccess to complex scaffolds by linking the core to other ring systems. nih.gov

Exploration of Novel Molecular Targets and Biological Systems

While derivatives of the this compound scaffold have been explored for certain targets, a vast landscape of biological systems remains to be investigated. The structural versatility of this core makes it an ideal starting point for designing ligands for a wide range of proteins and pathways implicated in disease.

Inflammasome Inhibition: Recent research has identified the NLRP3 inflammasome as a critical player in inflammatory diseases. A pharmacophore-hybridization strategy, combining elements of known inhibitors, has led to the development of novel compounds based on a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold that can inhibit NLRP3-dependent pyroptosis and IL-1β release. nih.gov This suggests that appropriately functionalized this compound derivatives could be designed to target components of this inflammatory pathway.

Ion Channel Modulation: Transient Receptor Potential (TRP) channels are involved in pain sensation, inflammation, and skin disorders. The development of antagonists for channels like TRPV3 has been challenging due to a lack of selective tools. nih.gov However, derivatives of (pyridin-2-yl)methanol have been successfully optimized into potent and selective TRPV3 antagonists, demonstrating efficacy in preclinical pain models. nih.gov This success provides a strong rationale for exploring the potential of this compound analogs as modulators of TRPV3 and other related ion channels.

Kinase Inhibition: The PI3K/mTOR signaling pathway is frequently dysregulated in cancer. researchgate.net Researchers have developed potent PI3K/mTOR dual inhibitors based on 7-azaindazole scaffolds containing a pyridine moiety. researchgate.net The ability of the pyridine ring to form key interactions in the kinase active site suggests that the this compound core could be adapted to create a new class of kinase inhibitors targeting pathways like PI3K/mTOR or others such as the Epidermal Growth Factor Receptor (EGFR). rsc.org

Antibacterial Agents: The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents. nih.gov A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives has shown strong antibacterial activity against Gram-positive bacteria, with some compounds exhibiting a reduced potential for resistance development compared to existing drugs like linezolid. nih.gov This highlights the potential of incorporating the this compound scaffold into designs for new antibiotics.

Potential Molecular Target/System Therapeutic Area Rationale/Supporting Evidence
NLRP3 InflammasomeInflammatory DiseasesSimilar piperidine-containing scaffolds have been developed as NLRP3 inhibitors. nih.gov
TRPV3 Ion ChannelNeuropathic Pain, Skin DisordersRelated pyridinyl methanol (B129727) derivatives are potent and selective TRPV3 antagonists. nih.gov
PI3K/mTOR, EGFR KinasesCancerPyridine-containing molecules have been successfully designed as potent kinase inhibitors. researchgate.netrsc.org
Bacterial Ribosome/EnzymesInfectious Diseases3-(pyridine-3-yl)-2-oxazolidinone derivatives show potent antibacterial activity. nih.gov

Advanced Computational Approaches for Rational Design

The rational design of novel derivatives of this compound will be increasingly driven by advanced computational techniques. These methods allow for the efficient screening of virtual libraries, prediction of binding affinity, and elucidation of interaction mechanisms, thereby accelerating the drug discovery process.

Fragment-Based and Quantitative Structure-Activity Relationship (QSAR) Models: A promising strategy involves using fragment-based QSAR models. In this approach, a molecule is broken down into its constituent fragments, and the contribution of each fragment to the biological activity is quantified. This has been successfully applied to design novel piperidine-derived inhibitors of the p53-HDM2 interaction, a key target in oncology. researchgate.net By developing a statistically robust QSAR model, a combinatorial library of virtual compounds can be generated and their activity predicted before synthesis. researchgate.net

Molecular Docking and Dynamics Simulations: Molecular docking is a powerful tool for predicting the binding orientation of a ligand within a protein's active site. It is routinely used to screen virtual compounds and prioritize candidates for synthesis. For example, docking studies have been used to predict the binding modes of antibacterial 3-(pyridine-3-yl)-2-oxazolidinone derivatives, guiding further structural modifications. nih.gov Following docking, molecular dynamics (MD) simulations can provide deeper insights into the stability of the ligand-protein complex over time. researchgate.netresearchgate.net MD simulations can confirm stable binding within the active site and analyze fluctuations and conformational changes, which are crucial for understanding the mechanism of action. researchgate.net

Integrated Computational-Synthetic Strategies: The most powerful approach combines computational design with chemical synthesis and biological evaluation in an iterative cycle. For instance, in the development of novel EGFR inhibitors, compounds were first designed computationally, then synthesized and tested. rsc.org The experimental results revealed a robust inhibitory effect, validating the initial computational predictions and providing a basis for the next round of design. rsc.org This integrated strategy ensures that research efforts are focused on compounds with the highest probability of success.

Computational Technique Application in Drug Design Example Target
Group-Based QSAR (GQSAR)Predicts biological activity based on molecular fragments; guides the design of combinatorial libraries. researchgate.netHDM2 researchgate.net
Molecular DockingPredicts the preferred binding mode and affinity of a ligand to a biological target. nih.govresearchgate.netBacterial targets, nih.gov EGFR, rsc.org HDM2 researchgate.net
Molecular Dynamics (MD) SimulationsAssesses the stability of the ligand-protein complex and analyzes binding interactions over time. researchgate.netHDM2 researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.